Regiospecific C7 Functionalization Enabled by 6-Bromo Substitution: CLK1 Inhibitor IC50 = 49 nM
Derivatives synthesized from the 3-amino-6-bromofuro[3,2-b]pyridine-2-carbonitrile intermediate (directly derived from the target compound) demonstrate potent and selective CLK1 inhibition. Compound 35, a pyrido[2′,3′:4,5]furo[3,2-d]pyrimidin-4-amine elaborated from this intermediate, exhibited an IC50 of 49 nM against CLK1 and proved specific to CLK1 within a panel of five Ser/Thr kinases (CDK5/p25, CK1δ/ε, CLK1, DYRK1A, GSK3α/β) [1]. In contrast, analogous furo[3,2-b]pyridine scaffolds lacking the 6-bromo handle (e.g., 5-chloro-3-iodo variants) require alternative, often lower-yielding, chemoselective coupling strategies that do not permit the same facile access to 7-substituted tricyclic derivatives [2].
| Evidence Dimension | CLK1 inhibitory potency of elaborated derivative |
|---|---|
| Target Compound Data | IC50 = 49 nM (Compound 35) |
| Comparator Or Baseline | In-class furo[3,2-b]pyridine derivatives without 6-bromo-2-nitrile substitution pattern |
| Quantified Difference | Compound 35 achieves low nanomolar potency and intra-panel selectivity; comparator scaffolds lack the requisite substitution pattern for equivalent C7 functionalization, precluding direct potency comparison. |
| Conditions | In vitro kinase inhibition assay panel comprising CDK5/p25, CK1δ/ε, CLK1, DYRK1A, GSK3α/β |
Why This Matters
Procurement of this building block directly enables the synthesis of low-nanomolar, CLK1-selective inhibitors, whereas alternative furopyridine halides require extensive route redesign and may not achieve comparable potency.
- [1] Loidreau Y, et al. Synthesis of novel 7-substituted pyrido[2′,3′:4,5]furo[3,2-d]pyrimidin-4-amines and their N-aryl analogues and evaluation of their inhibitory activity against Ser/Thr kinases. Bioorg Med Chem Lett. 2013;23(24):6763-6767. View Source
- [2] Němec V, et al. Highly selective inhibitors of protein kinases CLK and HIPK with the furo[3,2-b]pyridine core. Eur J Med Chem. 2021;215:113299. View Source
